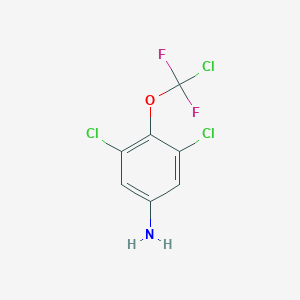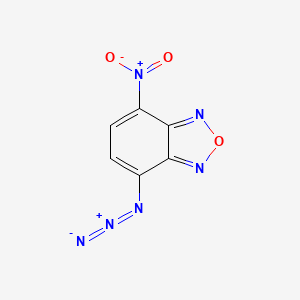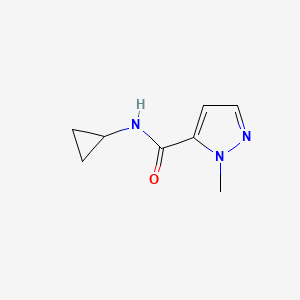
3,5-Dichloro-4-(chlorodifluoromethoxy)aniline; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-(chlorodifluoromethoxy)aniline, or 3,5-DC4CDFMA, is a compound used in scientific research and laboratory experiments. It is a colorless solid that is 98% pure and is most commonly used in its anhydrous form. 3,5-DC4CDFMA has a wide range of applications, including synthesis of other compounds, as a reagent in chemical reactions, and in biochemistry and physiology experiments.
Wissenschaftliche Forschungsanwendungen
3,5-DC4CDFMA is used in a variety of scientific research applications. It is commonly used as a reagent in chemical reactions, such as the synthesis of other compounds. It is also used in biochemistry and physiology experiments, such as the study of enzyme kinetics and the effects of drugs on cells. In addition, 3,5-DC4CDFMA is used in the synthesis of pharmaceuticals, in the study of drug metabolism, and in the development of new drugs.
Wirkmechanismus
The mechanism of action of 3,5-DC4CDFMA is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, 3,5-DC4CDFMA may also act as a substrate for other enzymes, such as those involved in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-DC4CDFMA are not well understood. However, it is believed that the compound may act as an inhibitor of enzymes involved in the metabolism of drugs, leading to an increased concentration of the drug in the body. In addition, 3,5-DC4CDFMA may also act as a substrate for other enzymes involved in the synthesis of other compounds, leading to an increased production of those compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3,5-DC4CDFMA in laboratory experiments has both advantages and limitations. One advantage is that it is a relatively low-cost reagent that is readily available. In addition, the compound is stable and can be stored for long periods of time. However, there are some limitations to the use of 3,5-DC4CDFMA in laboratory experiments. For example, the compound is toxic and should be handled with care. In addition, the compound is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3,5-DC4CDFMA in scientific research. One potential direction is the development of new drugs that use the compound as an active ingredient. In addition, 3,5-DC4CDFMA could be used to study the effects of drugs on cells, as well as the metabolism of drugs in the body. Finally, 3,5-DC4CDFMA could be used in the synthesis of other compounds, such as pharmaceuticals.
Synthesemethoden
3,5-DC4CDFMA is synthesized by a two-step process involving the reaction of 3,5-dichloroaniline with chlorodifluoromethoxytrimethylsilane. In the first step, the 3,5-dichloroaniline is reacted with the chlorodifluoromethoxytrimethylsilane in a polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at a temperature of around 0°C and with a catalyst, such as triethylamine, present. In the second step, the reaction mixture is treated with a base, such as potassium carbonate, to form the desired product, 3,5-DC4CDFMA.
Eigenschaften
IUPAC Name |
3,5-dichloro-4-[chloro(difluoro)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3F2NO/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOVRKINBKPKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)(F)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-(chlorodifluoromethoxy)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6323106.png)
![5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6323114.png)




![Cyclopropanecarboxylic acid (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-amide](/img/structure/B6323139.png)
![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)


![2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine; 98%](/img/structure/B6323157.png)

